Tridecyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a tridecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of acetic acid to produce trichloroacetic acid, followed by esterification with tridecyl alcohol. The process is optimized to achieve high yields and purity of the final product through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Tridecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and tridecyl alcohol.
Reduction: The compound can be reduced to form tridecyl acetate and hydrochloric acid.
Substitution: This compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Trichloroacetic acid and tridecyl alcohol.
Reduction: Tridecyl acetate and hydrochloric acid.
Substitution: Various substituted tridecyl esters depending on the nucleophile used.
Scientific Research Applications
Tridecyl trichloroacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a precipitant for macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a topical agent for skin treatments.
Mechanism of Action
The mechanism of action of tridecyl trichloroacetate involves its interaction with biological macromolecules. It can act as a precipitant for proteins and nucleic acids by forming insoluble complexes with these macromolecules. This property is exploited in biochemical assays to isolate and purify specific proteins or nucleic acids from complex mixtures .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: A strong acid used in various chemical and biochemical applications.
Dichloroacetic acid: A related compound with similar chemical properties but different reactivity and applications.
Chloroacetic acid: Another related compound with a single chlorine atom, used in organic synthesis and as a herbicide.
Uniqueness
Tridecyl trichloroacetate is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .
Properties
CAS No. |
74339-51-8 |
---|---|
Molecular Formula |
C15H27Cl3O2 |
Molecular Weight |
345.7 g/mol |
IUPAC Name |
tridecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C15H27Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14(19)15(16,17)18/h2-13H2,1H3 |
InChI Key |
IVESCNMAOKRZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.